tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Description
This compound (CAS 365996-06-1, molecular formula C₁₁H₁₅BrN₂O₂S) is a brominated thiazolo-pyridine derivative with a tert-butyl carbamate protecting group. Its core structure features a fused thiazole and dihydropyridine ring system, with a bromine substituent at position 2 and a ketone at position 5. It serves as a key intermediate in pharmaceutical synthesis, particularly for introducing functional groups via nucleophilic substitution or cross-coupling reactions .
Properties
CAS No. |
1799439-20-5 |
|---|---|
Molecular Formula |
C11H13BrN2O3S |
Molecular Weight |
333.20 g/mol |
IUPAC Name |
tert-butyl 2-bromo-7-oxo-4,6-dihydro-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H13BrN2O3S/c1-11(2,3)17-10(16)14-4-6(15)8-7(5-14)18-9(12)13-8/h4-5H2,1-3H3 |
InChI Key |
AQUGAGRITYCJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)N=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
Molecular Characteristics
The compound exhibits the following properties:
- Molecular formula : $$ \text{C}{11}\text{H}{15}\text{Br}\text{N}2\text{O}2\text{S} $$
- Molecular weight : 319.22 g/mol
- Appearance : White crystalline solid
- LCMS data : $$ m/z = 318.9/320.9 \, (\text{[M+H]}^+) $$, reflecting bromine’s isotopic signature.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 365996-06-1 |
| Melting Point | Not reported |
| Solubility | Soluble in dichloromethane (DCM) |
| Stability | Stable under inert conditions |
Classical Synthesis Route
Diazotization-Bromination Strategy
The primary synthetic route involves the bromination of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate via a Sandmeyer-type reaction.
Reaction Protocol
Reagents :
- Tert-butyl nitrite (1.24 g, 12 mmol)
- Copper(II) bromide ($$ \text{CuBr}_2 $$, 1.78 g, 8 mmol)
- Dichloromethane (DCM, 30 mL)
Procedure :
Mechanistic Insights
The reaction proceeds through diazonium intermediate formation (Figure 1):
- Diazotization : Tert-butyl nitrite nitrosates the amine, generating a diazonium salt.
- Bromide Displacement : $$ \text{CuBr}_2 $$ mediates bromide substitution, releasing nitrogen gas.
$$
\text{R-NH}2 \xrightarrow{\text{t-BuONO}} \text{R-N}2^+ \xrightarrow{\text{CuBr}_2} \text{R-Br}
$$
Optimization and Scalability
Yield Enhancement Strategies
The moderate yield (44%) suggests opportunities for optimization:
- Temperature Control : Prolonged cooling (-5°C to 5°C) may suppress side reactions.
- Catalyst Screening : Alternative copper sources (e.g., $$ \text{CuBr} $$) could improve efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) might accelerate reaction kinetics.
Table 2: Comparative Reaction Conditions
| Parameter | Reported Protocol | Proposed Modification |
|---|---|---|
| Temperature | 0°C | -5°C |
| Catalyst | $$ \text{CuBr}_2 $$ | $$ \text{CuBr} $$ |
| Solvent | DCM | Acetonitrile |
Applications in Medicinal Chemistry
Role in Smoothened Receptor Antagonism
The brominated product serves as a precursor to tetrahydrothiazolopyridines, which exhibit nanomolar affinity for the Smo receptor—a Hedgehog signaling pathway target in oncology.
Case Study: EPZ-6438 Analogues
In WO2015/200677, Epizyme, Inc. utilized this intermediate to develop inhibitors of EZH2 methyltransferase, demonstrating its versatility in epigenetic drug discovery.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and phosphines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Reactions: Products include substituted thiazolo[5,4-c]pyridines with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and reduced thiazolo[5,4-c]pyridines.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules. It can be used in cross-coupling reactions to form carbon-carbon bonds.
Biology
The compound has potential applications in the development of biologically active molecules. It can be used as a scaffold for the design of enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, this compound can be used in the synthesis of drug candidates. Its unique structure allows for the exploration of new pharmacophores.
Industry
The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Reactivity: The bromine atom in the target compound enables Suzuki-Miyaura couplings, while the amino variant (CAS 365996-05-0) is used in amide bond formation .
- Stability: The 7-oxo group in the target compound may enhance crystallinity compared to non-oxo analogs, as inferred from SHELX refinement trends .
- Synthetic Utility : Positional isomerism ([5,4-c] vs. [4,5-c]) significantly affects reaction outcomes in heterocyclic chemistry .
Biological Activity
tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a synthetic compound characterized by its unique thiazolo-pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The presence of functional groups such as bromine and carbonyl enhances its reactivity and biological profile.
The molecular formula of this compound is C11H13BrN2O3S, with a molecular weight of 333.20 g/mol. Its structural features contribute to its potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H13BrN2O3S |
| Molecular Weight | 333.20 g/mol |
| CAS Number | 365996-06-1 |
| Boiling Point | Not available |
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine have exhibited significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can act as effective antibacterial agents against various pathogens. The specific compound's interaction with bacterial membranes may disrupt their integrity, leading to cell death.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that thiazolo-pyridine derivatives can induce cytotoxic effects in cancer cell lines such as MCF-7 (human breast cancer) and Bel-7402 (human liver cancer). The mechanism of action may involve the inhibition of specific cellular pathways crucial for cancer cell proliferation.
The biological activity of tert-butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and microbial resistance.
- Interaction with Receptors : This compound acts as an antagonist for the smoothened (SMO) receptor, which is critical in the Hedgehog signaling pathway implicated in various cancers.
Study on Anticancer Activity
A study published in a medicinal chemistry journal evaluated the cytotoxic effects of various thiazolo-pyridine derivatives against MCF-7 cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like cisplatin, suggesting enhanced potency against breast cancer cells .
Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of thiazole derivatives against a panel of pathogenic bacteria. The findings revealed that compounds with similar structures to tert-butyl 2-bromo-7-oxo exhibited broad-spectrum antibacterial activity, outperforming conventional antibiotics such as chloramphenicol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
